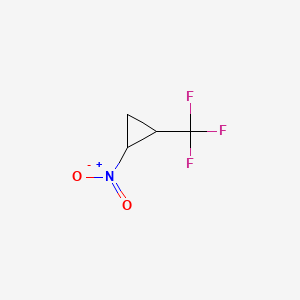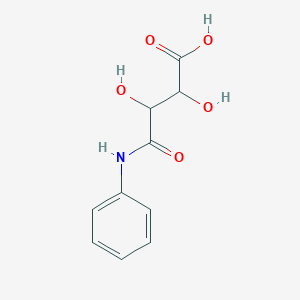![molecular formula C21H24O8 B15127945 3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)
3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid: is a complex organic compound that belongs to the class of flavonoids and glycosides . This compound is characterized by its multiple hydroxyl groups and a carboxylic acid group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenolic compounds and sugars.
Glycosylation: The phenolic compound undergoes glycosylation to form the glycoside linkage. This step often requires the use of glycosyl donors and catalysts.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as chromatography to isolate the desired product.
Quality Control: Implementing quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid undergoes various chemical reactions, including :
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with modified functional groups.
Scientific Research Applications
3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid has a wide range of scientific research applications :
Chemistry: Used as a model compound for studying glycosylation and hydroxylation reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid involves its interaction with molecular targets and pathways :
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Pathways: It may inhibit pro-inflammatory enzymes and cytokines.
Molecular Targets: The compound may interact with specific proteins and enzymes involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trihydroxy-6-[4-hydroxy-3-[3-(2-hydroxyphenyl)propanoyl]phenoxy]oxane-2-carboxylic acid
- 3,4,5-Trihydroxy-6-{[(2E)-2-methylbut-2-enoyl]oxy}oxane-2-carboxylic acid
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
Uniqueness
3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a carboxylic acid group, which contribute to its diverse chemical reactivity and biological activities.
Properties
Molecular Formula |
C21H24O8 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27) |
InChI Key |
KHZOXXYQSBJDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)



![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)



![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)
